molecular formula C16H9Cl2NO3 B10899368 2,2-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

2,2-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B10899368
M. Wt: 334.1 g/mol
InChI Key: OHTFFWWFJHHVKL-UHFFFAOYSA-N
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Description

2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE is a complex organic compound with the molecular formula C16H10ClNO3. It is known for its unique structure, which includes an anthracene moiety and two chlorine atoms. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE typically involves the reaction of anthracene derivatives with chlorinating agents. One common method includes the chlorination of 9,10-dihydroanthracene-9,10-dione followed by acylation with chloroacetyl chloride. The reaction conditions often require the presence of a catalyst, such as aluminum chloride, and are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-N~1~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)ACETAMIDE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

2,2-dichloro-N-(9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C16H9Cl2NO3/c17-15(18)16(22)19-11-7-3-6-10-12(11)14(21)9-5-2-1-4-8(9)13(10)20/h1-7,15H,(H,19,22)

InChI Key

OHTFFWWFJHHVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(Cl)Cl

Origin of Product

United States

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